1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

描述

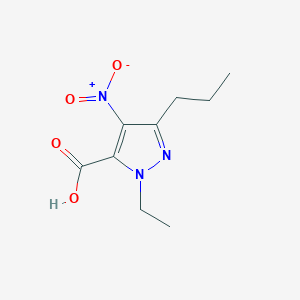

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with ethyl, nitro, and propyl groups, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

准备方法

The synthesis of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the nitration of 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures, and the product is isolated through crystallization .

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反应分析

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, alcohols, acid catalysts, and strong oxidizing agents. Major products formed from these reactions include amino derivatives, esters, and oxidized compounds.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

Preliminary studies have explored the potential of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been noted, indicating a possible role in developing chemotherapeutic agents .

Agrochemicals

Pesticide Development

The unique structure of this compound lends itself to applications in agrochemicals. Research has demonstrated its efficacy as a pesticide, particularly against certain pests that threaten crop yields. The compound's ability to disrupt pest metabolism is being evaluated for use in sustainable agriculture practices .

Herbicide Potential

Additionally, this compound is being studied for its herbicidal properties. Its selective action against specific weed species could provide an environmentally friendly alternative to traditional herbicides, minimizing the impact on non-target plants and ecosystems .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Nanotechnology Applications

The compound's unique chemical properties also make it suitable for nanotechnology applications. Researchers are investigating its use in creating nanoparticles for drug delivery systems, where controlled release and targeted delivery are crucial .

Case Studies

作用机制

The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application and the functional groups present. For instance, if the compound is used as a drug candidate, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group may facilitate binding to target proteins.

相似化合物的比较

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

生物活性

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 76434-33-8) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17N3O4

- Molecular Weight : 255.27 g/mol

- Structure : The compound features a pyrazole ring substituted with an ethyl group, a nitro group, and a propyl chain, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent research:

Anti-inflammatory Activity

Several studies have indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

Table 1: Summary of Anti-inflammatory Studies

Analgesic Properties

Research has also demonstrated that this compound possesses analgesic properties. It acts through central and peripheral mechanisms, providing relief from pain without significant side effects typically associated with opioid analgesics.

Case Study: Analgesic Effects in Animal Models

In a controlled study involving rodents, the administration of the compound resulted in a marked reduction in pain response during formalin tests, suggesting its efficacy as a non-opioid analgesic agent.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased prostaglandin synthesis.

- Modulation of Nitric Oxide (NO) Pathways : It may affect NO production, which plays a crucial role in inflammation and pain signaling pathways.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are required to fully understand its metabolic pathways and elimination routes.

属性

IUPAC Name |

2-ethyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-6-7(12(15)16)8(9(13)14)11(4-2)10-6/h3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDQYTGOBJQNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618937 | |

| Record name | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-17-5 | |

| Record name | 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。